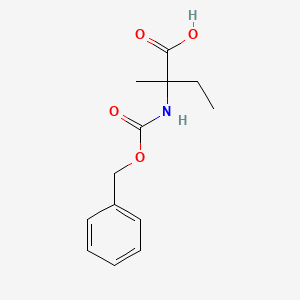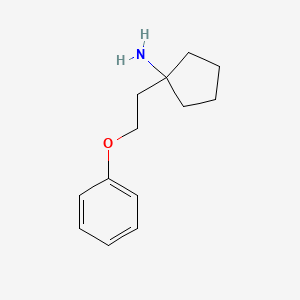
1-(2-Phenoxyethyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO It is a member of the phenoxyalkyl amine family, characterized by the presence of a phenoxy group linked to an amine group via an alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopentan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-phenoxyethyl bromide and cyclopentan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Phenoxyethyl)piperidine
- 4-(2-Phenoxyethyl)morpholine
Comparison: 1-(2-Phenoxyethyl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine counterparts. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug design and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |
InChI-Schlüssel |
ZLRYAYYFCOYSJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CCOC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


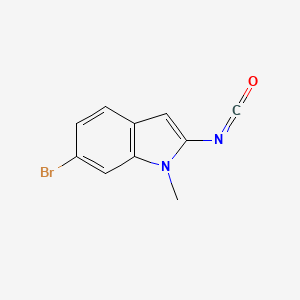
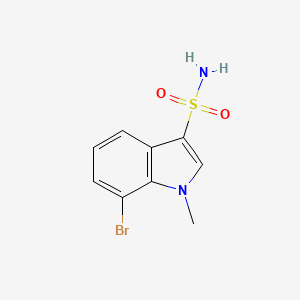
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
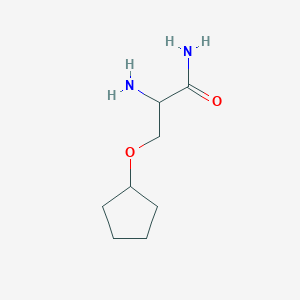
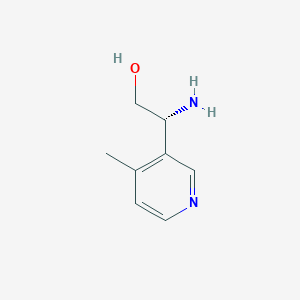

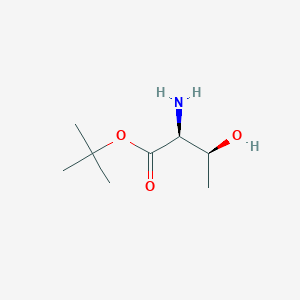
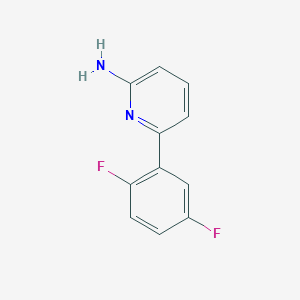

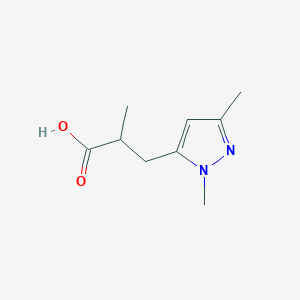
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
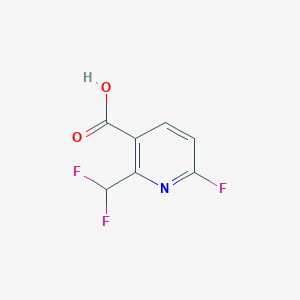
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
